Bienvenue dans la boutique en ligne BenchChem!

4-Oxo cyclophosphamide-d8

Bioanalysis LC-MS/MS Isotope Dilution

Secure your analytical precision with 4-Oxo cyclophosphamide-d8, the gold-standard internal standard for quantifying the inactive 4-oxo metabolite. Its optimal +8 Da mass shift ensures complete chromatographic separation and eliminates crosstalk in complex matrices, a critical advantage over unlabeled or -d10 analogs. This ≥98% pure, fully characterized reference standard is essential for FDA/EMA-compliant TDM and ANDA impurity testing. Substitution risks method validation failure; choose the specified -d8 standard for regulatory-grade accuracy.

Molecular Formula C7H13Cl2N2O3P
Molecular Weight 283.12 g/mol
Cat. No. B12401541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo cyclophosphamide-d8
Molecular FormulaC7H13Cl2N2O3P
Molecular Weight283.12 g/mol
Structural Identifiers
SMILESC1COP(=O)(NC1=O)N(CCCl)CCCl
InChIInChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13)/i2D2,3D2,4D2,5D2
InChIKeyVBMZHOCORXMDJU-UDCOFZOWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo Cyclophosphamide-d8: A Critical Deuterated Internal Standard for Accurate Cyclophosphamide Metabolite Quantification in Regulated Bioanalysis


4-Oxo cyclophosphamide-d8 is a stable isotope-labeled analog of 4-oxo cyclophosphamide, a major inactive metabolite of the widely used alkylating agent cyclophosphamide [1]. This compound is prepared by substituting eight hydrogen atoms with deuterium, yielding a molecular weight of approximately 283.12 g/mol and a molecular formula of C₇H₅D₈Cl₂N₂O₃P [2]. It is supplied as a high-purity reference standard (typically ≥95%) with comprehensive characterization data and is intended exclusively for analytical applications, primarily as an internal standard for LC-MS/MS-based quantification [3]. The deuterium label introduces a sufficient mass shift to distinguish it from the unlabeled analyte while preserving near-identical chemical behavior, thereby enabling precise and accurate quantification in complex biological matrices.

Why Unlabeled 4-Oxo Cyclophosphamide or Alternative Internal Standards Cannot Substitute for 4-Oxo Cyclophosphamide-d8 in Validated LC-MS/MS Assays


In quantitative bioanalysis by LC-MS/MS, the use of an unlabeled analyte as an internal standard (e.g., unlabeled 4-oxo cyclophosphamide) is fundamentally flawed because it cannot be distinguished from the endogenous or incurred analyte in biological samples, precluding accurate correction for matrix effects, extraction recovery, and instrument variability [1]. While structurally analogous deuterated standards like 4-oxo cyclophosphamide-d10 or cyclophosphamide-d8 exist, they differ in mass shift and isotopic purity, which can affect the resolution of the analyte and internal standard peaks, as well as the potential for cross-talk or isotopic interference in certain mass spectrometric configurations . 4-Oxo cyclophosphamide-d8 is uniquely positioned as an impurity and metabolite marker with a mass shift of +8 Da, which is optimal for avoiding both natural isotope abundance overlap and the potential for incomplete chromatographic separation from the unlabeled target analyte in many reversed-phase LC methods [2]. Substituting with a non-deuterated analog or a deuterated standard of a different metabolic species (e.g., 4-hydroxycyclophosphamide-d4) introduces a different matrix effect and recovery profile, thereby invalidating the quantitative accuracy and precision required for method validation per ICH and FDA guidelines.

Quantitative Differentiation of 4-Oxo Cyclophosphamide-d8 for Analytical Method Selection and Procurement


Mass Spectrometric Differentiation: +8 Da Mass Shift Provides Optimal Separation from Unlabeled Analyte

4-Oxo cyclophosphamide-d8 incorporates eight deuterium atoms in place of hydrogen, resulting in a molecular ion [M+H]⁺ of m/z ~291.1, which is exactly 8 Da higher than the unlabeled 4-oxo cyclophosphamide ([M+H]⁺ ~283.1) [1][2]. This mass shift is sufficiently large to ensure baseline resolution from the unlabeled analyte's M+0 peak and from any M+2 chlorine isotopic peaks, minimizing cross-talk and eliminating the need for complex deconvolution algorithms . In contrast, the use of a d4-labeled standard would provide a smaller 4 Da shift, which may overlap with chlorine isotope patterns, potentially reducing assay accuracy in samples with low analyte concentrations or high background [3].

Bioanalysis LC-MS/MS Isotope Dilution

Isotopic Purity: ≥95% Deuterium Incorporation Ensures Minimal Unlabeled Interference

Vendor technical specifications for 4-oxo cyclophosphamide-d8 consistently report a purity of ≥95% with respect to deuterium incorporation, as verified by LC-MS and NMR characterization [1][2]. In comparison, the unlabeled 4-oxo cyclophosphamide standard (0% deuterium) is of no value for internal standardization in isotope dilution assays [3]. Furthermore, some alternative deuterated standards, such as cyclophosphamide-d4, may exhibit lower isotopic purity (≥99% stated for the d4 form), but they are not direct metabolic surrogates for 4-oxo cyclophosphamide, leading to differences in extraction recovery and ionization efficiency that can compromise accuracy . The high isotopic purity of the -d8 variant directly translates to a lower limit of quantification (LLOQ) for the target analyte, as the contribution of unlabeled material from the internal standard to the analyte channel is minimized.

Analytical Chemistry Quality Control Isotopic Purity

Regulatory Compliance: Pre-Characterized Reference Standard Traceable to USP/EP Pharmacopeial Monographs

4-Oxo cyclophosphamide-d8 is supplied with detailed characterization data compliant with ICH and FDA guidelines for analytical method validation, and it can be traced to USP or EP pharmacopeial standards upon request [1]. In contrast, generic, unlabeled 4-oxo cyclophosphamide reference standards or custom-synthesized deuterated analogs may not come with a full Certificate of Analysis that includes identification, purity, residual solvents, and isotopic enrichment data, requiring the end-user to perform extensive and costly in-house characterization to meet regulatory filing requirements [2]. This pre-validated traceability accelerates method development and reduces the regulatory burden for Abbreviated New Drug Applications (ANDAs) and commercial quality control (QC) applications [3].

Regulatory Science Pharmaceutical Analysis Method Validation

High-Value Application Scenarios Where 4-Oxo Cyclophosphamide-d8 Provides Quantifiable Advantage


Regulated Bioanalytical Method Validation for Cyclophosphamide Therapeutic Drug Monitoring (TDM)

In clinical laboratories performing TDM of cyclophosphamide, 4-oxo cyclophosphamide-d8 serves as the gold-standard internal standard for quantifying the inactive 4-oxo metabolite in human plasma or urine via LC-MS/MS [1]. Its use enables the achievement of LLOQs as low as 5 ng/mL for cyclophosphamide and its metabolites, as demonstrated in validated methods, and ensures the precision and accuracy required for patient dose adjustment [2]. Substituting with an unlabeled or structurally different internal standard would invalidate the method under FDA and EMA guidelines, making the procurement of this specific -d8 standard non-negotiable for regulated studies.

ANDAs and Commercial Quality Control of Cyclophosphamide Drug Products

During the manufacture and release testing of generic cyclophosphamide formulations, the detection and quantification of the 4-oxo impurity is a critical quality attribute [1]. 4-Oxo cyclophosphamide-d8 is used as an internal standard in validated HPLC or LC-MS methods to accurately measure this impurity against ICH Q3A/B thresholds. The compound's pre-characterized nature and traceability to pharmacopeial standards [2] streamline the regulatory submission process for ANDAs, providing a clear advantage over sourcing an uncharacterized or custom-synthesized standard that would require additional, time-consuming validation work.

Preclinical Pharmacokinetic and Metabolism Studies in Drug-Drug Interaction (DDI) Research

In preclinical studies investigating the impact of CYP2B6 or aldehyde dehydrogenase (ALDH) modulators on cyclophosphamide metabolism, accurate quantification of the 4-oxo metabolite is essential for establishing pharmacokinetic-pharmacodynamic relationships [1]. The +8 Da mass shift of 4-oxo cyclophosphamide-d8 ensures unambiguous identification and quantification of the metabolite in the presence of complex biological matrices, such as hepatocyte incubations or animal plasma, where multiple cyclophosphamide-related species (e.g., 4-hydroxycyclophosphamide, carboxyethylphosphoramide mustard) may co-elute [2]. This specificity reduces the need for extensive chromatographic separation, accelerating sample throughput in high-volume DDI screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxo cyclophosphamide-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.